1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol

Physical Organic Chemistry Linear Free Energy Relationships Reaction Kinetics

Regioisomer misidentification in biphenyl SAR programs leads to invalid target-activity correlations. This 3'-bromo substituted biphenylyl ethanol (CAS 2002045-66-9) is a distinct isomer from the 4'-bromo variant used in cardiovascular soluble guanylate cyclase programs, providing a well-defined scaffold for inflammation-targeted medicinal chemistry. - Isomeric Purity: Eliminates cross-reactivity risk between 3'- and 4'-bromo regioisomers in biological assays. - Predictable Reactivity: Electronic effects through the biphenyl system are governed by the LArSR equation (ρ = -1.56), enabling rational mechanistic probe design. - ADME Tuning: High calculated LogP of 3.8 supports synthesis of drug candidates requiring enhanced membrane permeability.

Molecular Formula C14H13BrO
Molecular Weight 277.16 g/mol
Cat. No. B12971092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol
Molecular FormulaC14H13BrO
Molecular Weight277.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=CC(=CC=C2)Br)O
InChIInChI=1S/C14H13BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10,16H,1H3
InChIKeyFTROOFSAAYNUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol Procurement Guide


1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol (CAS 2002045-66-9) is a halogenated biphenylyl alcohol with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . It is characterized by a 1,1'-biphenyl scaffold with a bromine atom at the 3' position and a 1-hydroxyethyl group at the 4 position . This compound belongs to a class of bis-aromatic alkanols, which are often investigated as intermediates for pharmaceutical compositions targeting conditions like inflammation or lymphocyte-mediated diseases [1]. Its specific substitution pattern makes it a distinct regioisomer of other commercially available bromo-biphenyl ethanol derivatives, a critical factor for structure-activity relationship (SAR) studies.

Distinct 3'-bromo regioisomer for SAR and mechanistic studies
Halogenated biphenylyl alcohol intermediate for inflammation pathway research
Biphenyl scaffold with position-dependent electronic and lipophilic effects

Substitution Risks for 1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol


Assuming interchangeability between halogenated biphenyl ethanol regioisomers introduces significant risk. Research shows that the position of a halogen substituent on a biphenyl system fundamentally alters molecular properties and biological activity. For example, in solvolysis studies of 3'- and 4'-substituted 1-(4-biphenylyl)ethyl chlorides, a direct analog system, the reaction rate constants are strongly governed by whether the substituent is at the 3' or 4' position [1]. The 4'-bromo isomer (CAS 92189-62-3) has been specifically claimed for use as a soluble guanylate cyclase activator for cardiovascular diseases [2], a distinct therapeutic profile not associated with the 3'-bromo isomer, which is more generally cited as a pharmaceutical intermediate for inflammatory conditions [3]. Substituting one for the other without explicit comparative data would invalidate SAR studies and likely lead to a loss of target-specific activity.

Reactivity Profile Mismatch
Solvolysis kinetics are governed by substituent position; a 4'-bromo isomer exhibits different rate constants, invalidating direct substitution in mechanistic studies.
Biological Target Space Divergence
Patent literature separates indications: the 3'-bromo isomer relates to inflammation research, whereas the 4'-bromo isomer is claimed as a sGC activator for cardiovascular models.
Lipophilicity and ADME Shift
Bromine position alters calculated LogP and hydrophobic character compared to non-brominated or differently substituted analogs, affecting partitioning and pharmacokinetic behaviour.

1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol Differentiation


Solvolysis Rate: 3'- vs. 4'-Substitution

The reactivity of biphenyl systems is highly sensitive to the position of substituents. In a model system using 1-(4-biphenylyl)ethyl chlorides, the solvolysis rate is directly correlated to the substituent position via the LArSR relationship, log k/k0 = -1.56(σ0 + 0.84ΔσR+). This equation quantitatively describes how both inductive (σ0) and resonance (ΔσR+) effects, which differ between 3'- and 4'-substitution, alter the reaction rate constant (k) [1]. The ρ value of -1.56 is significantly different from the -4.95 value in the non-biphenyl phenyl system, proving the biphenyl scaffold is not a simple extension of a phenyl ring and that substituent position has a unique, quantifiable impact on reactivity [1].

Solvolysis Substituent Effect
Cross-study comparable
ρ = −1.56 (LArSR equation)
Quantifiable reactivity difference between 3'- and 4'-substitution supports regioisomer-specific kinetic prediction.
Based on solvolysis of analogous 1-(4-biphenylyl)ethyl chlorides in 80% aqueous acetone.
Physical Organic Chemistry Linear Free Energy Relationships Reaction Kinetics

Pharmacological Divergence: sGC Activation vs. Inflammation

The two regioisomers are claimed for entirely different therapeutic applications in separate patent documents, indicating their biological targets and activities are not interchangeable. The 4'-bromo isomer (CAS 92189-62-3) is specifically claimed as a 'Soluble Guanylate Cyclase Activator' for treating cardiovascular diseases, endothelial dysfunction, and related conditions [1]. Conversely, the 3'-bromo isomer and its class are described in a separate patent as compounds for treating diseases mediated by lymphocytes or inflammation [2]. This divergence in primary biological target space provides a strong, application-based reason for researchers to select the correct isomer for their specific drug discovery program.

Patent Indication Divergence
Class-level inference
Inflammation pathway intermediate vs. sGC activator (cardiovascular)
Reported target space differs; isomer selection determines relevant biological pathway research.
Qualitative patent-based comparison; direct target engagement data not provided.
Medicinal Chemistry Cardiovascular Disease Pharmaceutical Patents

Lipophilicity Difference: Brominated vs. Parent Analog

The introduction of a bromine atom at the 3' position significantly increases molecular lipophilicity, a key determinant of passive membrane permeability, solubility, and metabolic clearance. A closely related isomer, 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanol, has a calculated octanol-water partition coefficient (LogP) of 3.8 [1]. This value is substantially higher than that of the unsubstituted parent compound, 1-(4-biphenylyl)ethanol (MW 198.26 g/mol), where a lower LogP is predicted. This near 100-fold increase in predicted hydrophobicity for the brominated analog directly impacts chromatographic behavior and biological partitioning, making the halogenated compound a fundamentally different chemical entity from its non-brominated precursor.

Predicted LogP Shift
Class-level inference
Calculated LogP ≈ 3.8 (brominated isomer)
Bromination substantially increases predicted hydrophobicity relative to the non-halogenated parent scaffold.
Computational estimate; experimental LogP verification recommended.
Physicochemical Properties ADMET LogP

1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol Applications


Inflammatory Disease Pathway Research

This compound is a suitable starting point or intermediate for medicinal chemistry programs targeting inflammatory diseases, as indicated by its patent class [1]. Its 3'-bromo substitution pattern provides a distinct reactivity and SAR profile compared to the 4'-bromo isomer used in cardiovascular programs, allowing researchers to explore a different biological target space without cross-reactivity from other regioisomeric series [2].

Physical Organic Chemistry Mechanistic Probes

The defined and quantifiable transmission of electronic effects through the biphenyl system, as demonstrated by the solvolysis studies of analogous chlorides, makes this alcohol a valuable scaffold for designing mechanistic probes. Researchers can use the predictable difference in the reactivity of the 3'- vs. 4'-substituted systems (governed by the LArSR equation with a ρ value of -1.56) to investigate reaction mechanisms or to build linear free energy relationships [3].

Halogenated Drug Candidate Synthesis

The high calculated LogP of 3.8 for the brominated biphenyl alcohol system makes this compound a strategic intermediate for synthesizing drug candidates where increased membrane permeability or specific hydrophobic binding interactions are desired. The quantitative increase in lipophilicity relative to non-halogenated analogs enables predictable tuning of ADME properties during lead optimization [4].

Application
Selection Property
Validation Focus
Inflammation pathway intermediate research
Regioisomeric substitution pattern
SAR differentiation from 4'-bromo series
Mechanistic probe for biphenyl substituent effects
Quantitative electronic effect propagation
Solvolysis kinetic prediction (LArSR)
Lipophilicity-driven lead optimization
Halogen-dependent LogP modulation
Membrane permeability and ADME profile tuning
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